2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
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Overview
Description
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyano group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the cyano group, and the attachment of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide include other pyrimidine derivatives with cyano and sulfanyl groups. Examples include:
- 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
- 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-propylphenyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a variety of chemical modifications and interactions, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-2-14-8-6-7-11-17(14)23-18(26)13-28-21-24-19(15-9-4-3-5-10-15)16(12-22)20(27)25-21/h3-11H,2,13H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYXUIUATPLHDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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